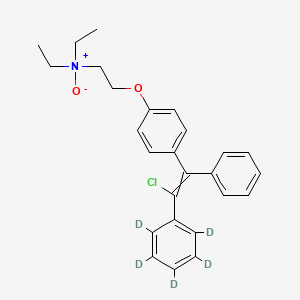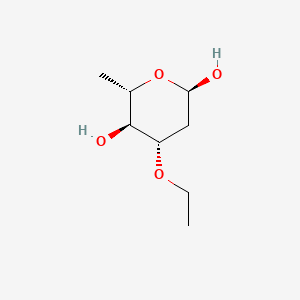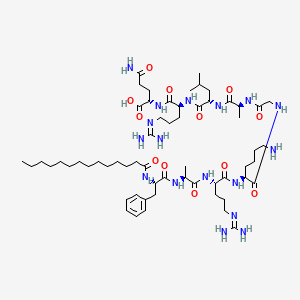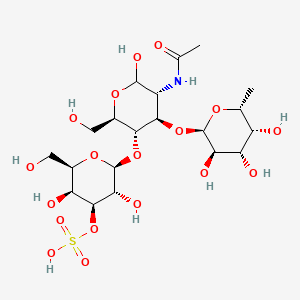
Clomiphene-d5 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clomiphene-d5 N-Oxide is a deuterated analog of Clomiphene, a well-known selective estrogen receptor modulator. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of Clomiphene and its derivatives. The deuterium labeling allows for precise tracking and quantification in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clomiphene-d5 N-Oxide typically involves the deuteration of Clomiphene followed by oxidation. The process begins with the preparation of Clomiphene-d5, which is achieved by substituting hydrogen atoms with deuterium. This is followed by the oxidation of the nitrogen atom to form the N-oxide derivative. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Clomiphene-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives depending on the reagents used.
Scientific Research Applications
Clomiphene-d5 N-Oxide is widely used in scientific research for:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Elucidation: Researchers use this compound to investigate the metabolic pathways of Clomiphene and its derivatives, providing insights into their biotransformation.
Drug Development: It serves as a reference standard in the development of new drugs targeting estrogen receptors.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Clomiphene and its metabolites.
Mechanism of Action
Clomiphene-d5 N-Oxide exerts its effects by interacting with estrogen receptors. It acts as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic properties depending on the target tissue. The compound binds to estrogen receptors in the hypothalamus, leading to an increase in the release of gonadotropins, which in turn stimulates ovulation. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the molecular interactions and pathways involved.
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator with similar pharmacological properties.
Raloxifene: Used primarily in the treatment of osteoporosis, it also modulates estrogen receptors.
Toremifene: Similar to Tamoxifen, used in the treatment of breast cancer.
Uniqueness: Clomiphene-d5 N-Oxide is unique due to its deuterium labeling, which provides a distinct advantage in research applications. The deuterium atoms make it easier to track and quantify the compound in biological systems, offering more precise data compared to non-deuterated analogs.
Properties
IUPAC Name |
2-[4-[2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/i6D,9D,10D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHWCZITRQNIPM-HKNPMVLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](CC)(CC)[O-])Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)




![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)





